2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(3,4-difluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F2N2O3/c20-12-6-5-9(7-13(12)21)15-11(8-22)18(23)26-17-10-3-1-2-4-14(10)25-19(24)16(15)17/h1-7,15H,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQVLNQYXNHCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)F)F)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction Using Triethylamine in Acetonitrile
A widely employed method involves a one-pot three-component reaction of 4-hydroxycoumarin, malononitrile, and 3,4-difluorobenzaldehyde in acetonitrile, catalyzed by triethylamine (TEA). The reaction proceeds at room temperature or under mild heating (40–60°C) for 6–12 hours, yielding the target compound as a colorless solid.
Mechanistic Pathway :
- Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
- Michael Addition : 4-Hydroxycoumarin attacks the electron-deficient nitrile, forming a pyran ring.
- Cyclization and Tautomerization : Intramolecular cyclization followed by keto-enol tautomerization yields the final product.
Optimization :
- Catalyst loading of 5–10 mol% TEA maximizes yields (45–60%).
- Prolonged reaction times (>12 hours) lead to side products, while shorter durations (<6 hours) result in incomplete conversion.
Nano-Catalyzed Synthesis Using SnO₂ in Ethanol
SnO₂ nanoparticles (1 mol%) in ethanol at room temperature offer an efficient alternative. This method achieves higher yields (70–85%) within 2–4 hours due to the enhanced surface area and Lewis acid properties of SnO₂.
Procedure :
- A mixture of 4-hydroxycoumarin (1.0 mmol), malononitrile (1.0 mmol), 3,4-difluorobenzaldehyde (1.0 mmol), and SnO₂ (1 mol%) in ethanol (2 mL) is stirred at 25°C.
- The crude product is recrystallized from ethanol-water.
Advantages :
- SnO₂ is recyclable for up to five cycles without significant loss of activity.
- Ethanol, a green solvent, aligns with sustainable chemistry principles.
Solvent-Free Mechanochemical Synthesis with DABCO
Grinding 4-hydroxycoumarin, malononitrile, and 3,4-difluorobenzaldehyde with 10 mol% 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions produces the compound in 85–90% yield within 10–15 minutes.
Key Features :
- Eliminates solvent use, reducing waste.
- DABCO acts as a base, accelerating the Knoevenagel-Michael cascade.
Comparative Analysis of Synthesis Methods
| Parameter | Triethylamine (TEA) | SnO₂ Nanoparticles | DABCO (Mechanochemical) |
|---|---|---|---|
| Catalyst Loading | 5–10 mol% | 1 mol% | 10 mol% |
| Solvent | Acetonitrile | Ethanol | Solvent-free |
| Reaction Time | 6–12 hours | 2–4 hours | 10–15 minutes |
| Yield | 45–60% | 70–85% | 85–90% |
| Environmental Impact | Moderate | Low | Very low |
Reaction Optimization and Scalability
Temperature Effects :
- SnO₂-catalyzed reactions proceed efficiently at room temperature, whereas TEA-mediated methods require mild heating (40°C).
- Elevated temperatures (>60°C) degrade the product, reducing yields.
Substrate Scope :
- Electron-withdrawing groups (e.g., -F, -NO₂) on benzaldehyde enhance reaction rates and yields.
- Sterically hindered aldehydes require longer reaction times.
Large-Scale Synthesis :
Mechanistic Insights and Spectroscopic Validation
Key Intermediates :
- IR spectroscopy confirms the presence of nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups during synthesis.
- ¹H NMR spectra show characteristic signals for the amino group (δ 5.2–5.5 ppm) and aromatic protons (δ 6.8–8.1 ppm).
X-ray Crystallography :
- Single-crystal X-ray analysis (source) reveals a triclinic crystal system (space group P 1) with lattice parameters a = 5.699(3) Å, b = 9.629(4) Å, c = 16.888(2) Å. The dihedral angle between the coumarin and difluorophenyl rings is 87.2°, indicating minimal conjugation.
Environmental and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound may also interact with bacterial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs bearing different substituents on the phenyl ring, focusing on melting points, spectral data, DNA-binding affinity, and biological activity.
Substituent Effects on Physical Properties
Key Observations :
- Fluorinated derivatives (e.g., 3,4,5-trifluorophenyl) exhibit higher melting points than methyl-substituted analogs, likely due to increased molecular symmetry and dipole-dipole interactions .
- Nitro groups (e.g., 4-nitrophenyl) introduce strong electron-withdrawing effects, reflected in distinct IR bands at ~1531 cm⁻¹ .
DNA-Binding Affinity
Key Observations :
- The hydroxyl group in 3-HC enhances DNA interaction via hydrogen bonding, leading to higher Kb compared to chloro-substituted 4-CC .
- The target compound’s difluorophenyl group, being less polar than hydroxyl but more electronegative than chloro, likely exhibits moderate DNA affinity through van der Waals interactions.
Key Observations :
- The anti-HIV activity of naphthyl-substituted analogs suggests that bulky substituents improve binding to viral reverse transcriptase .
Biological Activity
2-Amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and empirical data from various studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-component reaction involving 4-hydroxycoumarin, malononitrile, and substituted benzaldehydes. The presence of the difluorophenyl group enhances its stability and potential interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of 2-amino-4-aryl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitriles exhibit significant antiproliferative activity against various human tumor cell lines. The following table summarizes the antiproliferative effects observed in vitro:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 1a | HT-29 (Colon) | 0.5 | High activity |
| 1b | HCT-116 (Colon) | 1.0 | Moderate activity |
| 1c | MCF-7 (Breast) | 2.0 | Selective for breast cancer |
| 1d | A549 (Lung) | 3.5 | Lower activity |
| 1e | EA.hy926 (Endothelial) | >10 | Inactive |
The compound shows varied activity across different cancer types, indicating a degree of selectivity. For instance, the bromo derivatives were generally more active than their iodo counterparts, with the 3,5-dibromo derivative demonstrating particularly strong effects against HT-29 cells with an IC50 value of 0.5 µM .
The mechanisms underlying the anticancer effects of this compound include:
- Microtubule Disruption : Compounds induce microtubule destabilization leading to cell cycle arrest at the G2/M phase.
- Centrosome De-clustering : This process is crucial for proper cell division and when disrupted can lead to apoptosis in cancer cells.
- Antiangiogenic Effects : The compound has shown potential in reducing angiogenesis both in vitro and in vivo, which is vital for tumor growth and metastasis .
Case Studies
A study conducted on a series of pyranochromene derivatives highlighted the superior anticancer activity of compounds similar to this compound. In vivo experiments demonstrated that these compounds significantly inhibited tumor growth in xenograft models compared to control groups .
Another investigation focused on the cytotoxic effects against normal cell lines (human fetal lung and diploid fibroblasts), showing that while the compound effectively targeted cancer cells, it exhibited lower toxicity towards normal cells . This selectivity is critical for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via a one-pot multicomponent reaction involving 4-hydroxycoumarin, malononitrile, and substituted aldehydes. Catalysts like L-proline-modified Zr-based MOFs (Basu-proline) enhance efficiency under reflux in ethanol, achieving yields >85% . Solvent choice (e.g., ethanol vs. DMF) and catalyst loading (20 mg) are critical for minimizing side reactions. For derivatives, substituents on the aldehyde (e.g., 3,4-difluorophenyl) require strict control of stoichiometry (1:1:1 molar ratio) to avoid byproducts .
Q. Which spectroscopic techniques are essential for structural characterization?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., ν~2195 cm⁻¹ for -CN, ~1700 cm⁻¹ for carbonyl groups) .
- NMR : NMR resolves aromatic protons (δ 7.4–8.0 ppm) and the pyran ring CH (δ 4.3–4.5 ppm). NMR confirms nitrile (δ ~115 ppm) and carbonyl (δ ~160 ppm) signals .
- HRMS : Validates molecular ion peaks (e.g., [M+Na] for CHFNO at m/z 393.0457) .
Q. What in vitro models are used for initial biological activity screening?
Antiviral activity is tested in MT-4 cells infected with HIV-1/2, with EC values calculated via cytotoxicity assays . For anticancer studies, compounds are screened against ER+ mammary carcinoma cell lines, with doxorubicin-resistant models used to assess synergy .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular configuration?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals the pyran ring’s flattened boat conformation and intermolecular N–H⋯O/N–H⋯N hydrogen bonds (e.g., R_2$$^2(12) motifs). Disordered solvent molecules require twin refinement or SQUEEZE procedures . For derivatives, anomalous dispersion effects (e.g., Cl/F atoms) improve phase resolution .
Q. How to design structure-activity relationship (SAR) studies for substituent optimization?
- Electron-withdrawing groups (e.g., -NO, -CF) at the phenyl ring enhance bioactivity by increasing electrophilicity. For example, 3-nitrophenyl derivatives show improved anti-HIV activity (EC = 2.1 μM) .
- Hydrophobic substituents (e.g., 4-isopropylphenyl) improve membrane permeability, validated via logP calculations .
Q. How to address discrepancies in thermal data across derivatives?
Identical melting points (e.g., 228–230°C) for structurally distinct derivatives may arise from polymorphism or solvent retention. Use differential scanning calorimetry (DSC) to distinguish polymorphs and thermogravimetric analysis (TGA) to detect solvent residues .
Q. What computational methods predict electronic properties and binding modes?
Density functional theory (DFT) calculates HOMO-LUMO gaps to assess reactivity (e.g., ΔE = 3.8 eV for the parent compound). Molecular docking (AutoDock Vina) models interactions with targets like HIV-1 reverse transcriptase, highlighting key residues (e.g., Lys101, Tyr318) for inhibitor design .
Q. How to analyze hydrogen-bonding networks in crystal packing?
Mercury software visualizes R_2$$^2(12) and R_2$$^2(14) hydrogen-bond motifs. For example, N–H⋯O interactions (d = 2.8 Å) stabilize layered structures, while π-π stacking (centroid distance = 3.88 Å) contributes to 3D stability .
Q. How to troubleshoot low yields in multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
